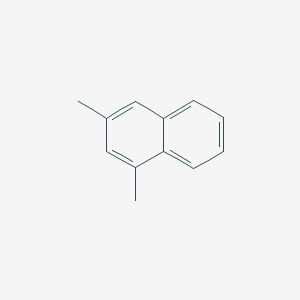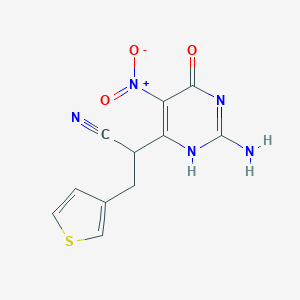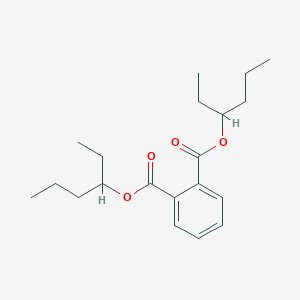
Bis(1-ethylbutyl) Phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1-ethylbutyl) Phthalate, also known as 1,2-Benzenedicarboxylic acid, 1,2-bis(1-ethylbutyl) ester, is a chemical compound with the molecular formula C20H30O4 and a molecular weight of 334.45 g/mol . It is a colorless to pale yellow transparent liquid with a distinctive aroma. This compound is primarily used as a plasticizer, especially for polyvinyl chloride (PVC), to enhance its flexibility, durability, and resistance to aging .
Méthodes De Préparation
Bis(1-ethylbutyl) Phthalate is typically synthesized through an esterification reaction between phthalic acid and 1-ethylbutanol . The process involves mixing phthalic acid and 1-ethylbutanol in a molar ratio, heating the mixture to the reaction temperature, and facilitating the ester exchange reaction to produce this compound . Industrial production methods often employ catalysts to increase the reaction rate and yield.
Analyse Des Réactions Chimiques
Bis(1-ethylbutyl) Phthalate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce phthalic acid and 1-ethylbutanol.
Substitution: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common reagents and conditions for these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(1-ethylbutyl) Phthalate has several scientific research applications:
Chemistry: It is used as a plasticizer in the production of flexible PVC, which is essential for various chemical processes and products.
Biology: Research studies investigate its effects on biological systems, particularly its potential as an endocrine disruptor.
Medicine: It is studied for its potential toxicological effects and its role in medical devices.
Industry: Beyond PVC, it is used in coatings, inks, dyes, rubber, and industrial lubricants.
Mécanisme D'action
The mechanism by which Bis(1-ethylbutyl) Phthalate exerts its effects involves its interaction with cellular receptors and enzymes. It can disrupt endocrine functions by mimicking or inhibiting natural hormones, leading to altered hormonal balance . This disruption can affect various molecular pathways, including those involved in neurodevelopment and reproductive health .
Comparaison Avec Des Composés Similaires
Bis(1-ethylbutyl) Phthalate is similar to other phthalate esters such as:
Bis(2-ethylhexyl) Phthalate (DEHP): Widely used as a plasticizer but has higher molecular weight and different toxicological profile.
Dibutyl Phthalate (DBP): Used in adhesives and personal care products, with different physical properties and applications.
Butyl Benzyl Phthalate (BBP): Used in vinyl flooring and other applications, with distinct chemical behavior.
Propriétés
IUPAC Name |
dihexan-3-yl benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O4/c1-5-11-15(7-3)23-19(21)17-13-9-10-14-18(17)20(22)24-16(8-4)12-6-2/h9-10,13-16H,5-8,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMFFEZZIWZVQNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OC(CC)CCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401334549 |
Source


|
| Record name | Bis(1-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166391-23-7 |
Source


|
| Record name | Bis(1-ethylbutyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401334549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
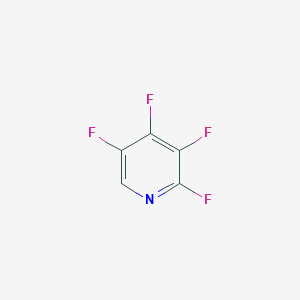
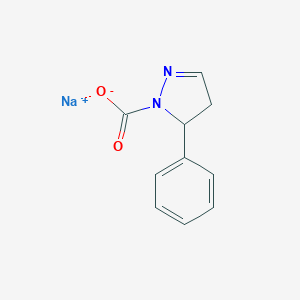
![6,7,8,9-Tetrahydrothiazolo[5,4-h]isoquinolin-2-ol](/img/structure/B47059.png)

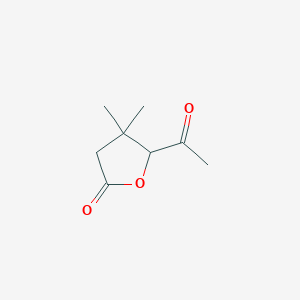
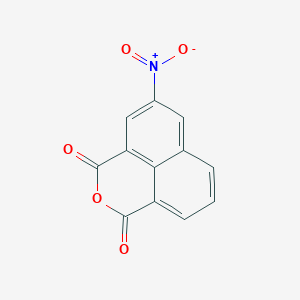
![2-{[(4-Methylpentyl)oxy]carbonyl}benzoate](/img/structure/B47074.png)
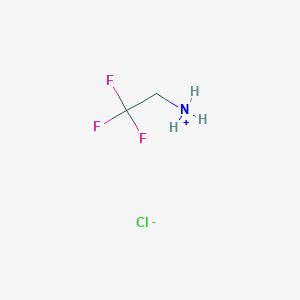
![9H-Imidazo[1,2-a]indol-9-one](/img/structure/B47080.png)
